4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide” is a part of a series of inhibitors bearing an aminomethylenethiophene (AMT) scaffold . These inhibitors have been discovered through medicinal chemistry and are targeted against Lysyl Oxidase (LOX), a secreted copper-dependent amine oxidase . LOX is a critical mediator of tumor growth and metastatic spread, making it a target for cancer therapy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The target compounds were obtained in moderate to good yields (51–84%) by refluxing chloroacetamide derivatives with arylamines .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a piperidine moiety, a thiophene ring, a trifluoroacetyl group, and a thiazole ring . The structure-activity relationship (SAR) studies have shown that certain substitutions on the thiophene ring can potentially be a useful handle for the development of the series .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Arrhythmic Activity
Research by Abdel‐Aziz et al. (2009) demonstrated that compounds related to 4-piperidin-1-ylsulfonyl benzamide, particularly those involving 1,3-thiazole and 1,3,4-thiadiazole derivatives, show significant anti-arrhythmic activity. These compounds are synthesized through reactions involving piperidine-based structures, indicating their potential in developing anti-arrhythmic medications (Abdel‐Aziz et al., 2009).
Quantitative Structure-Activity Relationship (QSAR) Studies
In a study by Al-Masoudi et al. (2011), the QSAR of benzothiazoles derivatives, including those with piperazine substitutions, was analyzed. This research is crucial for understanding the structural factors that influence the biological activity of such compounds, aiding in the design of more effective drugs (Al-Masoudi et al., 2011).
Antituberculosis Activity
Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis. They found certain compounds, especially those involving ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, to be effective against tuberculosis, suggesting the potential of such derivatives in treating this disease (Jeankumar et al., 2013).
Synthesis and Antibacterial Activity
Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of piperidin-based compounds. Their research underlines the significance of these compounds in developing new antibacterial agents, which is vital given the increasing resistance to current antibiotics (Khalid et al., 2016).
Anti-Breast Cancer Activity
Al-Said et al. (2011) investigated novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing a sulfone moiety for their anti-breast cancer activity. Some of these compounds exhibited better activity than standard drugs, indicating their potential in cancer therapy (Al-Said et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S3/c22-21(23,24)18(28)17-16(15-5-4-12-32-15)25-20(33-17)26-19(29)13-6-8-14(9-7-13)34(30,31)27-10-2-1-3-11-27/h4-9,12H,1-3,10-11H2,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLIRSPLBCTOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.